2-[4-amino-5-(2-fluorophenyl)(1,2,4-triazol-3-ylthio)]-N-[4-(methylethyl)pheny l]acetamide
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Overview
Description
2-[4-amino-5-(2-fluorophenyl)(1,2,4-triazol-3-ylthio)]-N-[4-(methylethyl)phenyl]acetamide is a synthetic compound that belongs to the class of triazole derivatives. Triazoles are known for their diverse biological activities and are commonly used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-[4-amino-5-(2-fluorophenyl)(1,2,4-triazol-3-ylthio)]-N-[4-(methylethyl)phenyl]acetamide typically involves the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized by reacting aminoguanidine hydrochloride with succinic anhydride under microwave irradiation.
Introduction of the Fluorophenyl Group: The fluorophenyl group is introduced through a nucleophilic substitution reaction involving 2-fluorobenzonitrile.
Thioether Formation: The triazole derivative is then reacted with a suitable thiol to form the thioether linkage.
Acetamide Formation: Finally, the acetamide group is introduced by reacting the intermediate with an appropriate acylating agent.
Industrial Production Methods: Industrial production methods for this compound would likely involve optimization of the above synthetic routes to achieve higher yields and purity. This may include the use of continuous flow reactors and advanced purification techniques.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thioether linkage.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the fluorophenyl group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines and thiols are commonly employed in substitution reactions.
Major Products:
Scientific Research Applications
2-[4-amino-5-(2-fluorophenyl)(1,2,4-triazol-3-ylthio)]-N-[4-(methylethyl)phenyl]acetamide has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-[4-amino-5-(2-fluorophenyl)(1,2,4-triazol-3-ylthio)]-N-[4-(methylethyl)phenyl]acetamide involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
4-amino-5-(2-fluorophenyl)-4H-1,2,4-triazole-3-thiol: Shares the triazole and fluorophenyl moieties but lacks the acetamide group.
2-(5-amino-4-chloro-2-fluorophenyl)-4-(difluoromethyl)-5-methyl-1,2,4-triazol-3-one: Contains a similar triazole ring but with different substituents.
Uniqueness:
Properties
Molecular Formula |
C19H20FN5OS |
---|---|
Molecular Weight |
385.5 g/mol |
IUPAC Name |
2-[[4-amino-5-(2-fluorophenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(4-propan-2-ylphenyl)acetamide |
InChI |
InChI=1S/C19H20FN5OS/c1-12(2)13-7-9-14(10-8-13)22-17(26)11-27-19-24-23-18(25(19)21)15-5-3-4-6-16(15)20/h3-10,12H,11,21H2,1-2H3,(H,22,26) |
InChI Key |
AHTXYXRIDYDBGR-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)NC(=O)CSC2=NN=C(N2N)C3=CC=CC=C3F |
Origin of Product |
United States |
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